molecular formula C24H20N2O4 B2413767 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955718-37-3

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2413767
CAS No.: 955718-37-3
M. Wt: 400.434
InChI Key: YYYXSNCZFKGVCK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a benzodioxole carboxamide scaffold, a structure known for its diverse biological activities and presence in pharmacologically active compounds. The 1,3-benzodioxole core is a privileged structure in drug discovery, noted for its metabolic stability and ability to participate in key molecular interactions . The tetrahydroisoquinoline moiety is a prominent structural feature in many neuroactive compounds and is frequently investigated for its interactions with central nervous system targets . Research into similar benzodioxole-carboxamide derivatives has demonstrated their potential as key investigational tools, particularly in the study of enzyme inhibition and metabolic pathways . As a sophisticated molecular architecture, this compound is intended for use in vitro and in vivo studies to explore its mechanism of action, binding affinity, and potential research applications. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-23(18-7-9-21-22(13-18)30-15-29-21)25-20-8-6-16-10-11-26(14-19(16)12-20)24(28)17-4-2-1-3-5-17/h1-9,12-13H,10-11,14-15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYXSNCZFKGVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H21N2O3C_{23}H_{21}N_{2}O_{3} with a molecular weight of approximately 385.43 g/mol. The compound features a tetrahydroisoquinoline core with various substituents that contribute to its biological activity.

Property Details
Molecular FormulaC23H21N2O3
Molecular Weight385.43 g/mol
Structural FeaturesTetrahydroisoquinoline core
Potential ApplicationsNeuroprotective agents

Preliminary studies suggest that compounds structurally similar to this compound may exhibit neuroprotective and anti-inflammatory properties. The mechanism of action likely involves interaction with specific receptors or enzymes within biological pathways. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.

Neuroprotective Effects

Research has indicated that derivatives of tetrahydroisoquinoline have neuroprotective capabilities. For instance, studies on related compounds have shown their ability to prevent dopaminergic cell death in models of neurotoxicity associated with Parkinson's disease. These findings suggest that this compound may similarly protect against neurodegenerative processes.

Case Studies and Research Findings

  • Neuroprotection Against Toxins : A study evaluating the effects of related tetrahydroisoquinoline compounds demonstrated significant protection against neurotoxic agents like MPP+ in dopaminergic SH-SY5Y cells. The compounds were shown to reduce lipid peroxidation and increase cell viability through apoptotic pathway modulation .
  • Anti-inflammatory Properties : Similar structures have been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests a potential application for this compound in treating inflammatory conditions.

Comparative Analysis

A comparative analysis of related compounds reveals variations in biological activity based on structural modifications:

Compound Structural Features Biological Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamideAcetamide moietyPotential neuroprotective effects
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-propane sulfonamideSulfonamide groupDifferent pharmacological profiles
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-methanesulfonamideContains a methanesulfonamide groupVariations in solubility and activity

Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted. Future studies should focus on:

  • In vivo studies to validate neuroprotective effects.
  • Mechanistic studies to elucidate specific pathways involved.
  • Clinical trials to assess efficacy and safety for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with tetrahydroisoquinoline intermediates. Key steps include:

  • Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura couplings to introduce aryl groups (e.g., benzoyl) .
  • Temperature Control : Maintain reflux conditions (80–120°C) during amide bond formation to prevent side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and amide carbonyl signals (δ ~165 ppm) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities at 254 nm, ensuring <1% residual solvents .

Q. What in vitro assays are recommended for initial evaluation of the compound’s anticancer potential?

  • Methodological Answer :

  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
  • Apoptosis Induction : Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
  • Cell Cycle Analysis : Propidium iodide staining to assess G1/S or G2/M arrest via flow cytometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different cell lines or assay conditions?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) across multiple cell lines to identify cell-type-specific effects .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot for EGFR, caspase-3) to correlate activity with molecular pathways .
  • Assay Reproducibility : Use reference compounds (e.g., doxorubicin) as positive controls to normalize inter-laboratory variability .

Q. What computational strategies are employed to predict binding modes with biological targets like EGFR or kinases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzodioxole moiety and EGFR’s ATP-binding pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen bond occupancy .
  • QSAR Modeling : Develop regression models using descriptors (e.g., logP, polar surface area) to predict IC50 values across kinase families .

Q. How should structure-activity relationship (SAR) studies be designed to enhance potency while minimizing off-target effects?

  • Methodological Answer :

  • Functional Group Modifications : Replace the benzoyl group with electron-withdrawing substituents (e.g., -NO2) to enhance EGFR affinity .
  • Scaffold Hopping : Synthesize analogs with fused thiadiazole or oxadiazole rings to improve metabolic stability .
  • Selectivity Screening : Profile analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

Q. What advanced purification techniques address challenges in isolating the compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile to separate diastereomers .
  • Membrane Technologies : Apply nanofiltration (3 kDa cutoff) to remove high-MW byproducts .
  • Crystallization Optimization : Screen solvent pairs (e.g., ethanol/water) to improve crystal morphology and yield .

Q. What methodologies validate the compound’s stability under physiological conditions for preclinical studies?

  • Methodological Answer :

  • pH Stability Tests : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via LC-MS .
  • Plasma Stability : Assess compound integrity in rat plasma (37°C, 1 hour) using protein precipitation (acetonitrile) and HPLC quantification .
  • Light/Heat Stress Testing : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways .

Key Considerations for Data Interpretation

  • Contradictory Mechanisms : Evidence from similar compounds suggests dual mechanisms (e.g., EGFR inhibition vs. apoptosis induction), necessitating target deconvolution via CRISPR/Cas9 knockout models .
  • Synthesis Challenges : Conflicting yields in vs. 10 highlight the need for real-time reaction monitoring (e.g., inline FTIR) to optimize intermediate formation .

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